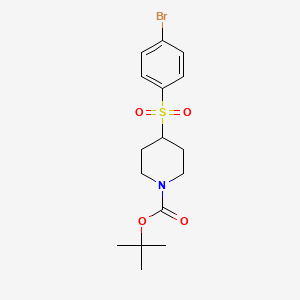

1-Boc-4-(4-Bromobenzenesulfonyl)piperidine

Overview

Description

1-Boc-4-(4-Bromobenzenesulfonyl)piperidine is a chemical compound with the molecular formula C16H22BrNO4S. It is a protected building block used in organic synthesis, particularly in the development of new drugs and materials. The compound is characterized by the presence of a piperidine ring, a bromobenzenesulfonyl group, and a tert-butoxycarbonyl (Boc) protecting group .

Preparation Methods

The synthesis of 1-Boc-4-(4-Bromobenzenesulfonyl)piperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Attachment of the Bromobenzenesulfonyl Group: The bromobenzenesulfonyl group is introduced through a nucleophilic substitution reaction. .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Boc-4-(4-Bromobenzenesulfonyl)piperidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted by nucleophiles such as amines or thiols.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used

Common reagents used in these reactions include bases like triethylamine and pyridine, acids like trifluoroacetic acid, and nucleophiles such as amines and thiols. Major products formed from these reactions include deprotected piperidine derivatives and substituted sulfonyl compounds.

Scientific Research Applications

1-Boc-4-(4-Bromobenzenesulfonyl)piperidine is a compound that plays a significant role in various scientific research applications, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Synthesis of Pharmaceutical Compounds

This compound has been utilized as an intermediate in the synthesis of various bioactive molecules, including potential anticancer agents. Its sulfonamide functionality allows for the formation of diverse drug-like compounds through nucleophilic substitution reactions. For example, it has been employed in the design and synthesis of arylsulfonamides that selectively inhibit specific enzymes such as ADAMTS5 and ADAMTS7, which are implicated in various diseases including arthritis .

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit metalloproteinases, which are crucial in extracellular matrix remodeling and are associated with cancer metastasis. A study demonstrated that derivatives of this compound showed varying degrees of inhibitory activity against ADAMTS enzymes, indicating its potential as a lead compound for developing selective inhibitors .

Targeted Drug Delivery

The bromobenzenesulfonyl group enhances the compound's ability to interact with biological targets, making it suitable for applications in targeted drug delivery systems. Researchers have explored modifications to this compound to improve selectivity and potency against specific cancer cell lines .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be used to construct more complex structures through various coupling reactions, such as Suzuki or Stille reactions. The presence of both the Boc group and the sulfonyl moiety facilitates the formation of new carbon-carbon bonds while maintaining stability during synthetic procedures.

Synthesis of Aryl Sulfonamides

The compound has been effectively utilized in the synthesis of aryl sulfonamide derivatives, which have shown promising biological activities. For instance, modifications to the piperidine ring have resulted in compounds with enhanced selectivity for specific enzyme targets, demonstrating its utility in drug design .

Case Study 1: Inhibition of ADAMTS Enzymes

In one notable study, researchers synthesized several derivatives based on this compound to evaluate their inhibitory effects on ADAMTS enzymes. The results indicated that certain modifications significantly increased selectivity and potency against ADAMTS7 compared to ADAMTS5, highlighting the compound's potential in developing selective enzyme inhibitors .

| Compound | ADAMTS7 Ki (nM) | ADAMTS5 Ki (nM) |

|---|---|---|

| 1 | 50 ± 20 | 3.0 ± 1.1 |

| 2 | 380 ± 10 | 3.0 ± 0.6 |

| 3 | 40 ± 10 | 6.0 ± 1.0 |

| 4 | 220 ± 80 | 9.0 ± 1.0 |

Case Study 2: Development of Anticancer Agents

Another study focused on modifying the structure of this compound to enhance its anticancer properties. Researchers successfully synthesized a series of derivatives that exhibited improved activity against various cancer cell lines, paving the way for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 1-Boc-4-(4-Bromobenzenesulfonyl)piperidine involves its role as a building block in organic synthesis. The compound’s molecular structure allows it to participate in various chemical reactions, facilitating the formation of complex molecules. The Boc protecting group ensures the stability of the piperidine ring during these reactions, while the bromobenzenesulfonyl group provides a site for further functionalization .

Comparison with Similar Compounds

1-Boc-4-(4-Bromobenzenesulfonyl)piperidine can be compared with other similar compounds, such as:

1-Boc-4-piperidone: This compound also contains a Boc-protected piperidine ring but lacks the bromobenzenesulfonyl group.

4-Bromobenzenesulfonyl chloride: This compound contains the bromobenzenesulfonyl group but lacks the piperidine ring.

The uniqueness of this compound lies in its combination of a Boc-protected piperidine ring and a bromobenzenesulfonyl group, making it a valuable building block in organic synthesis and medicinal chemistry .

Biological Activity

1-Boc-4-(4-Bromobenzenesulfonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a bromobenzenesulfonyl group and a Boc (tert-butoxycarbonyl) protecting group. This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit varying degrees of antimicrobial activity. The presence of the bromobenzenesulfonyl group enhances the compound's ability to inhibit bacterial growth. Studies have shown that similar sulfonamide compounds can effectively target bacterial enzymes, leading to their bactericidal effects .

2. Antitumor Activity

In vitro studies have demonstrated that piperidine derivatives possess antitumor properties. For instance, compounds structurally related to this compound have been shown to inhibit cancer cell proliferation in various cell lines, including those derived from leukemia and solid tumors .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The sulfonamide moiety is known to inhibit the activity of key enzymes involved in bacterial metabolism, such as dihydropteroate synthase (DHPS) .

- Cell Signaling Modulation : The compound may influence intracellular signaling pathways, particularly those involved in cell proliferation and apoptosis, by modulating kinase activities .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. This compound was found to exhibit significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Antitumor Activity in Cell Lines

In another investigation, the cytotoxic effects of this compound were assessed in human cancer cell lines. The compound demonstrated IC50 values in the low micromolar range against several cancer types, indicating its potential as an anticancer agent .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Antitumor | IC50 values < 10 µM in cancer cell lines | |

| Enzyme Inhibition | Inhibits DHPS activity |

Table 2: Comparison with Similar Compounds

| Compound | MIC (µg/mL) | IC50 (µM) |

|---|---|---|

| This compound | 8 | 5 |

| Sulfanilamide | 16 | 10 |

| Trimethoprim | 2 | 3 |

Properties

IUPAC Name |

tert-butyl 4-(4-bromophenyl)sulfonylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-10-8-14(9-11-18)23(20,21)13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZKFSDUCCEPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449431 | |

| Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226398-62-5 | |

| Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.